molecular formula C22H28O12 B013994 4-Methylumbelliferyl 3-O-(alpha-L-fucopyranosyl)-beta-D-galactopyranoside CAS No. 296776-06-2

4-Methylumbelliferyl 3-O-(alpha-L-fucopyranosyl)-beta-D-galactopyranoside

Cat. No. B013994
M. Wt: 484.4 g/mol
InChI Key: DGLDBLBGGJMALL-BGFAOLMGSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Synthesis Analysis

The synthesis of related glycosidic compounds often involves complex glycosylation reactions to construct specific interresidue linkages. For instance, the synthesis of disaccharides like methyl 2-O-(alpha-L-fucopyranosyl)-beta-D-galactopyranoside employs the assisted halide reaction of tri-O-benzyl-alpha-L-fucopyranosyl bromide with methyl 3,4,6-tri-O-benzyl-beta-D-galactopyranoside (Watt et al., 1996). Such methodologies highlight the intricate nature of glycosidic bond formation and the detailed synthetic routes required to produce specific oligosaccharide structures.

Molecular Structure Analysis

The molecular structure of compounds like 4-Methylumbelliferyl 3-O-(alpha-L-fucopyranosyl)-beta-D-galactopyranoside can be elucidated using techniques such as X-ray crystallography. For related compounds, X-ray crystal structure determination reveals the spatial arrangement of molecules, including the conformations of glycosidic linkages and interresidue torsion angles, which are crucial for understanding the compound's biochemical behavior (Watt et al., 1996).

Chemical Reactions and Properties

The reactivity and chemical properties of 4-Methylumbelliferyl glycosides are significantly influenced by their glycosidic bonds and the presence of the 4-methylumbelliferyl moiety. These compounds are designed to be specific substrates for glycosidases, with their chemical structure dictating their reactivity towards specific enzymatic activities. The synthesis of analogs with varying acylamino residues, for example, demonstrates the versatility of these compounds in studying the specificity and properties of lysosomal glycolipid hydrolases (Wiederschain et al., 1992).

Scientific Research Applications

Cytotoxicity and Cancer Therapy Applications

4-Methylumbelliferone (7-hydroxy-4-methylcoumarin) and its derived compounds have shown promising cytotoxic attributes and are investigated for their applications in cancer therapy. These compounds are known for their exceptional activity against various cancer phenotypes, including their ability to counteract the mechanisms of multidrug-tumor resistance, enhance tumor sensitivity to phototherapy, and potentially mitigate the side effects of current chemotherapeutic drugs. The structural requirements for maximum selectivity versus each cancer phenotype are a significant focus, indicating a strategic direction for synthesizing new derivatives exhibiting optimal selectivity and minimized adverse potentials (Mustafa, Abdulaziza, & Jasim, 2021). Similar reviews have underscored the antitumor attributes of 4-Methylumbelliferone-based derivatives, showcasing their notable antitumor activity against several cancer types and suggesting directions for future synthetic strategies to enhance activity and selectivity (Abdulaziz & Mustafa, 2020).

Glycosaminoglycan Research and Neurological Applications

While not directly related to "4-Methylumbelliferyl 3-O-(alpha-L-fucopyranosyl)-beta-D-galactopyranoside," research on glycosaminoglycans, including studies on arabinogalactan proteins (AGPs), provides insight into the complex interactions and biological roles of glycosidic compounds in plants and potential implications for human health. These studies delve into the structure and function of AGPs, highlighting the significance of glycan chains and their potential effects on cell polarity and intercellular signaling (Fu, Yadav, & Nothnagel, 2007).

Biopolymer Research and Biomedical Applications

The exploration of biopolymers and their derivatives, such as xylan and pectin, underscores the broader context of research into complex polysaccharides and their functionalization for various applications, including drug delivery, tissue engineering, and antimicrobial agents. These studies provide a foundation for understanding how modifications to polysaccharides can lead to materials with specific, desirable properties for biomedical applications. For instance, the chemical modification of xylan into ethers and esters offers insights into how similar strategies might be applied to other glycosidic compounds for targeted therapeutic applications (Petzold-Welcke, Schwikal, Daus, & Heinze, 2014).

Safety And Hazards

The safety and hazards associated with this compound are not specified in the search results. It is noted that this compound is intended for research use only .

properties

IUPAC Name

7-[(2S,3R,4S,5S,6R)-3,5-dihydroxy-6-(hydroxymethyl)-4-[(2S,3S,4R,5S,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxy-4-methylchromen-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H28O12/c1-8-5-14(24)32-12-6-10(3-4-11(8)12)31-22-19(29)20(16(26)13(7-23)33-22)34-21-18(28)17(27)15(25)9(2)30-21/h3-6,9,13,15-23,25-29H,7H2,1-2H3/t9-,13+,15+,16-,17+,18-,19+,20-,21-,22+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DGLDBLBGGJMALL-BGFAOLMGSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(C(C(C(O1)OC2C(C(OC(C2O)OC3=CC4=C(C=C3)C(=CC(=O)O4)C)CO)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1[C@H]([C@H]([C@@H]([C@@H](O1)O[C@H]2[C@H]([C@H](O[C@H]([C@@H]2O)OC3=CC4=C(C=C3)C(=CC(=O)O4)C)CO)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H28O12
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

484.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Methylumbelliferyl 3-O-(alpha-L-fucopyranosyl)-beta-D-galactopyranoside

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